molecular formula C18H23ClN2O3 B1250893 Unii-gktfvqjg0S CAS No. 162559-35-5

Unii-gktfvqjg0S

Cat. No.: B1250893
CAS No.: 162559-35-5
M. Wt: 350.8 g/mol
InChI Key: KNEAACANZQSHQI-KOQCZNHOSA-N
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Preparation Methods

The synthesis of SDZ-ICM-567 involves several steps, including the formation of the core structure and the introduction of functional groups that confer its biological activity. The specific synthetic routes and reaction conditions used to prepare SDZ-ICM-567 are proprietary and have not been disclosed in publicly available literature. Industrial production methods for SDZ-ICM-567 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

SDZ-ICM-567 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in SDZ-ICM-567.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SDZ-ICM-567 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

SDZ-ICM-567 exerts its effects by selectively binding to and blocking serotonin 3 receptors. These receptors are part of the serotonin receptor family and are involved in the regulation of mood, anxiety, and gastrointestinal function. By blocking these receptors, SDZ-ICM-567 can modulate the activity of serotonin, leading to its therapeutic effects. The molecular targets and pathways involved in the action of SDZ-ICM-567 include the inhibition of serotonin-mediated neurotransmission and the modulation of downstream signaling pathways .

Comparison with Similar Compounds

SDZ-ICM-567 is similar to other serotonin 3 receptor antagonists, such as ondansetron and granisetron. it has unique properties that distinguish it from these compounds. For example, SDZ-ICM-567 has been shown to have a different pharmacokinetic profile, with a longer elimination half-life and different distribution characteristics in the central nervous system .

Similar compounds include:

  • Ondansetron
  • Granisetron
  • Tropisetron
  • Palonosetron

These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and therapeutic applications .

Properties

CAS No.

162559-35-5

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H22N2O3.ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2;/h3-5,10-13,19H,6-9H2,1-2H3;1H/t11-,12+,13?;

InChI Key

KNEAACANZQSHQI-KOQCZNHOSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

Synonyms

SDZ ICM 567
SDZ ICM-567
SDZ-ICM-567

Origin of Product

United States

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